Diethoxyphosphoryl isocyanate

Description

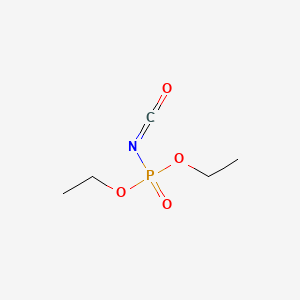

Diethoxyphosphoryl isocyanate (CAS: 20039-33-2), also referred to as diethoxyphosphinyl isocyanate, is an organophosphorus compound with the molecular formula C₅H₁₀NO₄P. Its structure features a phosphoryl group (O=P) linked to two ethoxy groups and an isocyanate (-NCO) moiety. This compound is utilized in specialized organic syntheses, particularly in the preparation of heterocycles and phosphorylated derivatives, due to its dual electrophilic reactivity (isocyanate and phosphoryl groups) . Its fragmentation behavior under electron ionization (EI) conditions has been studied, showing a propensity to lose the diethoxyphosphoryl radical (137 Da) during mass spectrometry, with cis isomers exhibiting higher fragmentation abundance (75%) compared to trans isomers (25%) .

Properties

IUPAC Name |

1-[ethoxy(isocyanato)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO4P/c1-3-9-11(8,6-5-7)10-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCBJDQIQBYMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N=C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942039 | |

| Record name | Diethyl phosphorisocyanatidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20039-33-2 | |

| Record name | Phosphorisocyanatidic acid, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20039-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxyphosphoryl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphorisocyanatidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxyphosphinyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diethoxyphosphoryl isocyanate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphoramidate with phosgene in the presence of a base. The reaction is typically carried out in an inert solvent such as tetrachloromethane, with efficient external cooling to control the exothermic nature of the reaction . Industrial production methods often involve the use of phosgene, which poses environmental and safety concerns due to its toxicity .

Chemical Reactions Analysis

Diethoxyphosphoryl isocyanate undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form carbamate or imidic acid.

Nucleophilic Addition: Reacts with alcohols, amines, and thiols via nucleophilic addition on the carbon atom of the isocyanate group.

Substitution: Undergoes nucleophilic substitution reactions, particularly with primary and secondary alkyl groups.

Common reagents used in these reactions include water, alcohols, amines, and thiols. Major products formed from these reactions include carbamates, imidic acids, and various substituted derivatives .

Scientific Research Applications

Diethoxyphosphoryl isocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethoxyphosphoryl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (N=C=O) reacts with water, alcohols, and amines to form carbamates and imidic acids. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily undergoes nucleophilic addition .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Key Functional Groups | Key Applications |

|---|---|---|---|

| This compound | 20039-33-2 | -NCO, (EtO)₂P(O)- | Phosphorylated heterocycles |

| Hexamethylene diisocyanate | 822-06-0 | Two -NCO groups | PU foams, adhesives |

| Dichloroacetyl isocyanate | 6077-65-2 | Cl₂CH-C(O)-NCO | Urea/carbamate synthesis |

| Diethyl isocyanomethylphosphonate | 41003-94-5 | -NC, (EtO)₂P(O)- | Olefination reagents |

Research Findings

- Fragmentation Mechanisms : this compound’s cis isomers exhibit preferential loss of the diethoxyphosphoryl radical, attributed to steric and electronic stabilization of the resulting ion .

- Synthetic Utility : The compound enables the synthesis of chlorodifluoroalkyl-phosphorylated heterocycles, enhancing molecular diversity in agrochemical and pharmaceutical research .

Biological Activity

Diethoxyphosphoryl isocyanate (DEPI) is a compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology and pharmacology. This article reviews the biological activity of DEPI, focusing on its effects, mechanisms of action, and relevant case studies.

This compound is an isocyanate derivative that combines a diethoxyphosphoryl group with an isocyanate functional group. Its chemical structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activity of DEPI can be categorized into several areas:

- Toxicity : DEPI exhibits significant toxicity, particularly through inhalation or dermal exposure. Isocyanates are known for their ability to irritate mucous membranes and cause respiratory issues, including occupational asthma and hypersensitivity pneumonitis .

- Sensitization : Prolonged exposure to DEPI can lead to sensitization, resulting in allergic reactions even at low concentrations. This sensitization can manifest as asthma-like symptoms or skin irritation .

- Cytotoxicity : Studies have indicated that DEPI may possess cytotoxic properties, affecting cellular viability and function. For instance, investigations into the cytogenetic effects of phenyl isocyanate and this compound revealed significant alterations in cellular structures upon exposure .

The mechanisms through which DEPI exerts its biological effects include:

- Reactivity with Biological Molecules : As an isocyanate, DEPI readily reacts with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to the formation of adducts that may alter protein function or induce mutations .

- Inflammatory Response : Exposure to DEPI stimulates an inflammatory response characterized by the release of cytokines and other mediators. This response contributes to the development of respiratory conditions such as asthma .

Case Studies

Several case studies illustrate the biological activity of DEPI:

- Occupational Exposure and Asthma : A study involving workers exposed to diisocyanates, including DEPI, showed a higher incidence of asthma compared to non-exposed individuals. The odds ratio for developing asthma was significantly elevated among those with higher exposure levels .

- Skin Sensitization : In a clinical setting, workers exposed to DEPI reported cases of contact dermatitis and other allergic reactions. These cases underscore the importance of monitoring and controlling exposure in occupational settings .

- Cytogenetic Effects : Research on the cytogenetic effects of DEPI demonstrated that exposure led to chromosomal aberrations in cultured cells, indicating potential mutagenic effects .

Table 1: Summary of Biological Effects of this compound

Q & A

Basic: What are the established synthesis methods for diethoxyphosphoryl isocyanate, and how do reaction conditions influence yield?

This compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. Key parameters include temperature (often maintained between 0–5°C to prevent side reactions), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reagents like phosphoryl chloride and sodium isocyanate. Catalysts such as triethylamine may enhance reaction efficiency by neutralizing HCl byproducts. Yield optimization requires rigorous monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation .

Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹³C) confirms structural integrity. For example, ³¹P NMR typically shows a singlet near δ +5 ppm for the phosphoryl group. Mass spectrometry (EI-MS or ESI-MS) provides molecular ion validation. Cross-referencing with certified reference standards (e.g., disodium methylphosphonate analogs) ensures accuracy .

Basic: What preclinical models and endpoints are used to assess acute toxicity?

In vivo studies using murine models (e.g., Swiss albino mice) evaluate acute toxicity via LD₅₀ determination, cytogenetic effects (micronucleus assay), and embryotoxicity (teratogenicity screening). Subcutaneous or intraperitoneal administration at doses ranging from 50–200 mg/kg is common. Endpoints include mortality rates, chromosomal aberrations in bone marrow cells, and fetal malformations. Parallel in vitro assays (e.g., lymphocyte cultures) validate mechanisms like DNA alkylation or oxidative stress .

Advanced: How can researchers address contradictions in reported toxicological data across studies?

Discrepancies often arise from differences in species sensitivity, administration routes, or impurity profiles. Meta-analyses should standardize data using toxicity equivalence factors (TEFs) and adjust for covariates like solvent carriers. Dose-response modeling (e.g., benchmark dose analysis) and mechanistic studies (e.g., reactive oxygen species quantification in hepatocytes) can resolve inconsistencies. Collaborative reproducibility studies with shared protocols are critical .

Advanced: What mechanistic approaches elucidate reactivity in nucleophilic environments?

Kinetic studies using stopped-flow spectroscopy or computational DFT calculations map reaction pathways with nucleophiles like amines or alcohols. For instance, the reaction with ethanol follows second-order kinetics, with activation energies ~40–50 kJ/mol. Isotopic labeling (¹⁸O or ¹⁵N) tracks intermediate formation, while X-ray crystallography of adducts (e.g., urea derivatives) reveals stereoelectronic effects .

Advanced: What strategies enhance functionalization for biomaterial applications?

Controlled hydrolysis or aminolysis generates phosphorylated polymers or dendrimers. For example, reacting this compound with poly(ethylene glycol) diamine under anhydrous conditions produces hydrogels with tunable crosslinking densities. Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) studies optimize ligand density for drug delivery systems. Biocompatibility is assessed via hemolysis assays and macrophage viability tests .

Safety: What protocols mitigate risks during laboratory handling?

Critical measures include:

- Engineering controls : Use fume hoods with ≥100 fpm airflow and closed-system reactors to prevent vapor exposure.

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), full-face shields, and impermeable aprons.

- Emergency response : Immediate irrigation for skin/eye contact (15+ minutes) and antidotes like N-acetylcysteine for inhalation exposure.

- Waste disposal : Neutralization with 10% sodium bicarbonate before incineration .

Experimental Design: How to formulate hypotheses for novel reactivity studies?

Hypotheses should integrate structural analog data (e.g., phenyl isocyanate reactivity) and computational predictions. For example: "Due to the electron-withdrawing phosphoryl group, this compound will exhibit faster reaction kinetics with primary amines compared to aryl isocyanates." Validate via comparative kinetic assays and Hammett plot analysis .

Data Analysis: How to interpret conflicting spectroscopic results in reaction monitoring?

Contradictory NMR or IR signals may arise from solvent interactions or tautomerism. For example, solvent polarity can shift ³¹P NMR peaks by ±2 ppm. Use deuterated solvents for consistency and 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-validate with alternative techniques like Raman spectroscopy .

Interdisciplinary Applications: What methodologies bridge chemical synthesis and biological testing?

High-throughput screening (HTS) platforms combine automated synthesis (e.g., microwave-assisted reactions) with phenotypic assays (e.g., antimicrobial susceptibility testing). For instance, microtiter plate assays using E. coli or S. aureus can screen phosphorylated derivatives for biofilm inhibition. Data integration via cheminformatics tools (e.g., KNIME pipelines) links structural features to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.